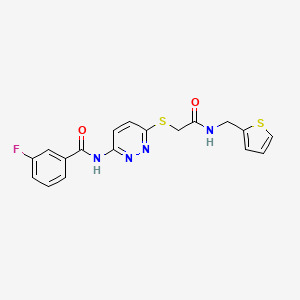

3-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2S2/c19-13-4-1-3-12(9-13)18(25)21-15-6-7-17(23-22-15)27-11-16(24)20-10-14-5-2-8-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENXQDRNAQGAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a fluorine atom, a benzamide moiety, and a pyridazinyl group. Its molecular formula is , with a molecular weight of approximately 393.4 g/mol. The compound's structural features suggest potential interactions with various biological targets, which are crucial for its activity.

Antiviral Activity

Recent studies have indicated that compounds similar to 3-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide exhibit antiviral properties. For instance, derivatives containing thiazolidinone structures demonstrated significant efficacy against viral replication in vitro, with EC50 values ranging from 30.57 μM to 0.35 μM against various viruses . These findings suggest that the incorporation of thiophene and pyridazine moieties may enhance antiviral activity.

Anticancer Potential

The compound has been evaluated for its anticancer properties against several cancer cell lines, including liver (HUH7), lung (A549), and breast (MCF7) cancers. In vitro studies revealed cytotoxic effects, particularly in HUH7 cells, where the compound's mechanism was linked to the inhibition of VEGFR-2 signaling pathways . This suggests a potential role in cancer treatment by targeting angiogenesis.

The proposed mechanism of action involves the interaction with specific enzymes or receptors related to viral replication and cancer cell proliferation. For example, compounds within this class may inhibit RNA polymerase activity or disrupt signaling pathways essential for tumor growth .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of similar compounds, researchers observed that modifications in the thiophene ring significantly enhanced activity against the Tobacco Mosaic Virus (TMV). The tested compounds showed varying degrees of anti-TMV activity, with some achieving over 95% inhibition at low concentrations .

Study 2: Anticancer Activity

A comprehensive study on the anticancer effects of related compounds demonstrated that those targeting VEGFR-2 exhibited significant cytotoxicity in vitro. The study highlighted that structural modifications led to improved solubility and bioavailability, enhancing therapeutic efficacy against liver cancer cell lines .

Data Tables

Scientific Research Applications

Scientific Applications of 3-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide

3-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide is a research compound with potential biological activities. It has a molecular formula of C18H15FN4O2S2 and a molecular weight of 402.46. The purity of this compound is typically around 95%.

Antiviral Activity

Compounds similar in structure to 3-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide have demonstrated antiviral properties. Derivatives containing thiazolidinone structures have shown efficacy against viral replication in vitro, with EC50 values ranging from 0.35 μM to 30.57 μM against various viruses. The thiophene and pyridazine moieties may enhance antiviral activity.

Anticancer Potential

3-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide has been evaluated for its anticancer properties against cancer cell lines such as liver (HUH7), lung (A549), and breast (MCF7) cancers. In vitro studies have shown cytotoxic effects, particularly in HUH7 cells, where the compound's mechanism was linked to the inhibition of VEGFR-2 signaling pathways. This suggests it could potentially play a role in cancer treatment by targeting angiogenesis. The possible mechanism of action involves interaction with enzymes or receptors related to viral replication and cancer cell proliferation, and these compounds may inhibit RNA polymerase activity or disrupt signaling pathways essential for tumor growth.

Case Studies

- Antiviral Efficacy: Studies on similar compounds have shown that modifications in the thiophene ring can significantly enhance activity against the Tobacco Mosaic Virus (TMV). Some tested compounds achieved over 95% inhibition at low concentrations.

- Anticancer Activity: Studies on related compounds have demonstrated that those targeting VEGFR-2 exhibited significant cytotoxicity in vitro. Structural modifications led to improved solubility and bioavailability, enhancing therapeutic efficacy against liver cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Impact of Fluorine: The target compound’s fluorine atom (vs. non-fluorinated analogs like ) likely enhances binding to electron-deficient regions in target proteins. Fluorinated analogs generally exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism .

Thiophene vs. 402.5). Substitution with 5-methylisoxazole () reduces steric bulk, which may enhance solubility but weaken interactions with planar binding sites.

Thioether Linkage :

- All compared compounds retain the thioether (-S-) bridge, critical for maintaining conformational flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Safety and Handling :

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide?

The synthesis involves multi-step reactions, including:

- Thioether formation : Reacting pyridazine derivatives with thiol-containing intermediates under basic conditions (e.g., NaH or EtN in DMF) to form the thioether linkage .

- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the benzamide moiety to the pyridazine-thioether intermediate .

- Thiophene incorporation : Introducing the thiophen-2-ylmethyl group via reductive amination or nucleophilic substitution, as seen in similar carboxamide syntheses .

Reference example : Scheme 1 in outlines a related carboxamide synthesis, highlighting the use of pH-dependent purification to isolate intermediates .

Advanced: How can reaction by-products during synthesis be systematically identified and minimized?

- Analytical techniques : Use LC-MS or HPLC-PDA to detect impurities. For example, employs NMR spectroscopy to resolve tautomeric forms in heterocyclic derivatives, which could apply to pyridazine-thioether intermediates .

- Optimization : Adjust reaction stoichiometry (e.g., excess thiol reagent) and temperature to suppress side reactions like oxidation of the thioether group .

- Computational modeling : Predict competing reaction pathways using DFT calculations to identify energetically favorable conditions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR to confirm the benzamide, pyridazine, and thiophene moieties. provides NMR tables for structurally related compounds, demonstrating peak assignments for heterocyclic systems .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- IR spectroscopy : Identify carbonyl stretches (e.g., amide C=O at ~1650 cm) and thioether C-S bonds (~600–700 cm) .

Advanced: How can spectral overlaps in NMR be resolved for accurate structural confirmation?

- 2D NMR : Use HSQC and HMBC to correlate protons with carbons, particularly for overlapping pyridazine and thiophene signals .

- Solvent optimization : Deuterated DMSO or CDCl may enhance resolution of aromatic protons.

- Dynamic NMR : Study temperature-dependent shifts to identify rotamers or tautomers, as demonstrated in for dihydropyridine derivatives .

Basic: What initial biological assays are suitable for evaluating this compound’s activity?

- Antimicrobial screening : Follow protocols in , testing against Gram-positive/negative bacteria and fungi via broth microdilution (MIC assays) .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

- Enzyme inhibition : Screen against kinases or proteases, given the pyridazine-thioether scaffold’s potential as a pharmacophore .

Advanced: How can contradictory bioactivity data between in vitro and cellular models be addressed?

- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity .

- Metabolic stability assays : Use liver microsomes to assess if poor cellular activity stems from rapid degradation .

- Proteomics : Perform phosphoproteomics or transcriptomics to identify off-target effects masking the compound’s primary mechanism .

Basic: What computational tools predict the pharmacokinetic properties of this compound?

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (LogP), and CYP450 interactions. highlights the role of the trifluoromethyl group in enhancing metabolic stability, a feature applicable here .

- Molecular docking : AutoDock Vina or Glide to simulate binding to putative targets (e.g., kinases), leveraging structural data from PubChem () .

Advanced: How can in vitro models improve the prediction of blood-brain barrier (BBB) penetration?

- PAMPA-BBB : Parallel Artificial Membrane Permeability Assay tailored for BBB, comparing experimental vs. predicted values .

- MDCK cell monolayers : Measure apparent permeability (P) and efflux ratios to assess transporter-mediated exclusion .

- QSAR modeling : Incorporate descriptors like polar surface area (<90 Ų) and hydrogen-bond donors (<3) to refine predictions .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of the thiophene and pyridazine moieties?

- Analog synthesis : Replace the thiophene with furan or phenyl groups to evaluate π-π stacking contributions ( compares thiophene vs. isoxazole derivatives) .

- Free-Wilson analysis : Quantify substituent contributions to bioactivity using a library of analogs .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify critical binding interactions, as seen in PubChem data for similar benzamides .

Advanced: How can metabolic degradation pathways be mapped for this compound?

- LC-HRMS/MS : Identify Phase I/II metabolites in hepatocyte incubations. notes that trifluoromethyl groups reduce oxidative metabolism, a key consideration .

- Isotope labeling : Use C-labeled analogs to trace metabolic fate in vitro .

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.